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Compound of Interest

Compound Name: Verbenacine

Cat. No.: B15592264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of

Verbenacine, a novel diterpene isolated from the aerial parts of Salvia verbenaca. The

structural determination of this complex natural product was accomplished through a

combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS). This document details the experimental methodologies,

presents a comprehensive summary of the spectroscopic data, and illustrates the logical

workflow that led to the definitive structural assignment of Verbenacine as 3α-hydroxy-19-

carboxykaur-15-ene.

Spectroscopic Data Analysis
The structural elucidation of Verbenacine was heavily reliant on one- and two-dimensional

NMR spectroscopy, in conjunction with mass spectrometry to determine the molecular formula

and fragmentation patterns.

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HR-MS) established the molecular formula of

Verbenacine as C₂₀H₃₀O₃.[1] The mass spectrum exhibited key fragmentation patterns that

provided initial structural clues.[1]
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m/z Interpretation

318.2189 [M]⁺ Molecular Ion

303 [M - CH₃]⁺

300 [M - H₂O]⁺

285 [M - H₂O - CH₃]⁺

273 [M - COOH]⁺

257 [M - H₂O - COOH]⁺

240 Retro-Diels-Alder Fragmentation

225

125 Elimination of Ring D

107

105

91

79 Elimination of Ring D

Table 1: Key Mass Spectrometry Fragmentation Data for Verbenacine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Extensive NMR studies, including ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, HMBC, and

NOESY, were instrumental in piecing together the carbon skeleton and stereochemistry of

Verbenacine.[1][2]
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Position
¹³C Chemical

Shift (δ)

¹H Chemical

Shift (δ, J in Hz)

Key HMBC

Correlations

Key NOESY

Correlations

1 40.6 (t)

0.99 (ddd, 13.6,

7.2, 3.6), 1.93

(ddd, 13.6, 7.2,

3.6)

C-2, C-10, C-5 H-1b, H-2b

2 29.2 (t)

1.66 (m), 2.11

(ddd, 13.5, 7.5,

4.4)

C-1, C-3, C-10,

C-4
H-1b, H-3

3 78.9 (d)
3.11 (dd, 4.8,

4.4)

C-1, C-2, C-4, C-

5, C-18, C-19
Me-18β, H-5β

4 50.2 (s) - - -

5 55.8 (d) 0.91 (m)

C-4, C-6, C-7, C-

10, C-18, C-19,

C-20

H-6α, H-7α, H-9α

6 21.8 (t)
1.45 (m), 1.78

(m)

C-5, C-7, C-8, C-

10
H-7α, Me-20α

7 38.4 (t)
1.35 (m), 1.62

(ddd)

C-5, C-8, C-9, C-

15
H-6α, Me-20α

8 47.9 (s) - - -

9 49.2 (d) 1.55 (m)
C-8, C-10, C-11,

C-12, C-14
H-11, H-12, H-14

10 40.5 (s) - - -

11 19.2 (t)
1.75 (m), 1.85

(m)

C-8, C-9, C-10,

C-12, C-13
H-9, H-12

12 34.5 (t)
1.25 (m), 1.58

(m)

C-9, C-11, C-13,

C-14, C-16, C-17
H-9, H-11, H-13

13 43.8 (d) 2.15 (m)
C-12, C-14, C-

15, C-16, C-17

H-12, H-14, Me-

17β
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14 46.2 (t)
1.95 (m), 2.05

(m)

C-8, C-9, C-12,

C-13, C-15, C-16
H-9, H-12, H-13

15 135.2 (d) 5.85 (d, 0.8)
C-8, C-13, C-14,

C-16
H-16

16 143.6 (s) - - -

17 18.2 (q) 1.05 (s)
C-12, C-13, C-

15, C-16
H-13β

18 25.5 (q) 1.21 (s)
C-3, C-4, C-5, C-

19
H-3β

19 178.7 (s) - - -

20 15.8 (q) 1.07 (s)
C-1, C-5, C-9, C-

10
H-6α, H-7α

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Verbenacine (in CDCl₃).[2]

Experimental Protocols
The elucidation of Verbenacine's structure involved a systematic workflow, beginning with its

isolation and purification, followed by a series of spectroscopic and chemical derivatization

experiments.

Isolation and Purification
Verbenacine was isolated from the aerial parts of Salvia verbenaca.[1][2] The dried plant

material was extracted with a suitable solvent (e.g., 95% alcohol), and the resulting crude

extract was subjected to repeated column chromatography on silica gel to afford the pure

compound.[3]

Spectroscopic Analysis
Mass Spectrometry: High-resolution mass spectra were acquired on a suitable mass

spectrometer to determine the accurate mass and molecular formula.[1]
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NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HMQC, HMBC, NOESY) were

recorded on a high-field NMR spectrometer (e.g., 600 MHz).[4] Samples were dissolved in

an appropriate deuterated solvent, such as chloroform-d (CDCl₃). Chemical shifts are

reported in ppm relative to the solvent signal.

Chemical Derivatization
Acetylation: To confirm the presence of a hydroxyl group, Verbenacine was treated with

acetic anhydride in pyridine.[1] The formation of a mono-acetate derivative, confirmed by

NMR, indicated the presence of a single hydroxyl group.[1]

Methylation: To confirm the presence of a carboxylic acid, Verbenacine was treated with

diazomethane.[1] The formation of a mono-methyl ester derivative, confirmed by NMR,

indicated the presence of a single carboxylic acid group.[1]

Visualization of the Elucidation Process
The following diagrams illustrate the workflow and logical connections in the structure

elucidation of Verbenacine.
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Caption: Experimental workflow for the structure elucidation of Verbenacine.
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Caption: Logical relationships of spectroscopic data in Verbenacine's structure elucidation.

Conclusion
The comprehensive analysis of data from an array of spectroscopic techniques, corroborated

by chemical derivatization, unequivocally established the structure of Verbenacine as 3α-

hydroxy-19-carboxykaur-15-ene. This technical guide provides a detailed roadmap of the

elucidation process, offering valuable insights for researchers in natural product chemistry and

drug discovery. The methodologies and logical framework presented here serve as a robust

example for the structural determination of other complex organic molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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